24-Nor Ursodeoxycholic Acid-d5

Description

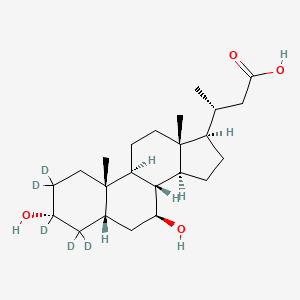

Structure

3D Structure

Properties

Molecular Formula |

C23H38O4 |

|---|---|

Molecular Weight |

383.6 g/mol |

IUPAC Name |

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butanoic acid |

InChI |

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1/i6D2,11D2,15D |

InChI Key |

QYYDXDSPYPOWRO-FBKGEQRYSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CC(=O)O)C)C)([2H])[2H])O |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 24 nor Ursodeoxycholic Acid D5

Methodologies for the Chemical Synthesis of Nor-Bile Acid Analogs

The creation of nor-bile acid analogs, such as 24-nor-ursodeoxycholic acid (nor-UDCA), involves the shortening of the C-24 side chain of a natural bile acid by one carbon atom. researchgate.netgoogle.com Several synthetic routes have been established to achieve this transformation.

One prominent and efficient method is a variation of the Barbier-Wieland degradation. A more direct approach, described by Schteingart and Hofmann, utilizes a "second order" Beckmann rearrangement. researchgate.netgoogle.com This procedure generally involves the following steps:

Formylation: The starting bile acid, such as ursodeoxycholic acid (UDCA), is first formylated.

Rearrangement: The formylated bile acid is treated with sodium nitrite (B80452) in a mixture of trifluoroacetic acid and trifluoroacetic anhydride. This induces a Beckmann rearrangement that results in the formation of a 24-nor-23-nitrile intermediate. researchgate.net

Hydrolysis: The resulting nitrile compound is then subjected to alkaline hydrolysis to yield the corresponding 24-nor-bile acid. This sequence has been successfully applied to synthesize nor-ursodeoxycholic acid among other nor-bile acid derivatives. researchgate.net

Alternative patented methods describe a multi-step process starting from UDCA. google.com This can involve:

Oxidation: The primary alcohol on the side chain of a UDCA derivative is oxidized to an aldehyde. google.com

Conversion to Carboxylic Acid: The aldehyde is then further oxidized to the corresponding carboxylic acid, yielding the 24-nor acid structure. google.com

Reduction: If any protecting groups or modifications were made to the steroid nucleus (e.g., oxidation of the 7-hydroxyl group), they are subsequently reversed, for instance, by a stereoselective reduction of the 7-keto group to re-form the 7β-hydroxyl characteristic of UDCA. google.comnih.gov

These synthetic pathways provide the core 24-nor-cholan-23-oic acid structure, which serves as the scaffold for subsequent isotopic labeling.

Isotopic Labeling Techniques for Deuterium (B1214612) Incorporation

Isotopic labeling with deuterium, a stable and non-radioactive isotope of hydrogen, is a cornerstone of modern pharmaceutical research. musechem.comnih.gov The incorporation of deuterium into a molecule like 24-nor-ursodeoxycholic acid can be achieved through several established chemical techniques.

Hydrogen Isotope Exchange (HIE): This is a common method where hydrogen atoms in a molecule are swapped for deuterium atoms. musechem.comnih.gov This can be achieved by exposing the substrate to a deuterium source, such as deuterated water (D₂O) or deuterated solvents like methanol-d4 (B120146) (CD₃OD), often in the presence of an acid, base, or metal catalyst. However, HIE is most effective for acidic protons and can sometimes lack site-selectivity, leading to deuterium incorporation at multiple positions. chemicalsknowledgehub.com

Reductive Deuteration: A more selective and widely used method involves the reduction of a functional group using a deuterated reagent. researchgate.net For bile acids, this typically involves the reduction of a ketone (oxo) group. For example, a hydroxyl group on the steroid nucleus can be oxidized to a ketone, which is then reduced back to a hydroxyl group using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.netnih.gov This process introduces a deuterium atom at a specific carbon with high predictability.

Catalytic Deuteration: If a synthetic intermediate contains a carbon-carbon double bond, it can be saturated using deuterium gas (D₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). acs.orgnih.gov This method efficiently introduces two deuterium atoms across the former double bond.

The choice of method depends on the desired location of the deuterium labels and the chemical stability of the starting material and intermediates. For 24-Nor Ursodeoxycholic Acid-d5, reductive deuteration is a particularly suitable strategy to ensure the labels are in metabolically stable positions on the steroid nucleus.

Optimization of Deuteration Selectivity and Yield for this compound

Achieving high selectivity and yield is critical in the synthesis of isotopically labeled standards. For this compound, the goal is to place five deuterium atoms at specific, stable positions. This requires careful planning of the synthetic route to introduce keto groups at the desired labeling sites, followed by stereoselective reduction.

A plausible strategy for synthesizing this compound with high selectivity would involve:

Starting Material Selection: Begin with a readily available bile acid derivative that can be converted to the 24-nor-UDCA scaffold, such as methyl 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oate.

Side Chain Shortening: Apply a method like the Beckmann rearrangement to form the 24-nor side chain. researchgate.net

Selective Oxidation: Protect certain hydroxyl groups while oxidizing others to ketones at the desired deuteration positions (e.g., C-3 and C-7).

Reductive Deuteration: Use a deuterated reducing agent (e.g., NaBD₄) to reduce the keto groups. The stereoselectivity of this reduction is crucial. For instance, the reduction of a 7-oxo group with certain reagents like potassium/tertiary amyl alcohol is known to yield the 7β-hydroxy configuration of ursodeoxycholic acid with very high efficiency (over 90%). nih.gov By using a deuterated version of such a system, deuterium can be selectively introduced at the C-7 position.

Iterative Labeling: Repeat the oxidation and reductive deuteration process at other positions on the steroid nucleus or side chain until the desired number of deuterium atoms (five, in this case) is incorporated.

The yield and degree of deuteration can be optimized by adjusting reaction conditions such as solvent, temperature, and the molar excess of the deuterating reagent. Enzyme-catalyzed reactions, which offer high regio- and stereoselectivity, also present an advanced option for achieving site-selective deuteration. wisc.edu

Table 1: Comparison of Potential Deuteration Strategies

| Labeling Method | Typical Reagents/Conditions | Selectivity | Potential Yield | Applicability to 24-Nor UDCA-d5 |

|---|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | D₂O, Acid/Base Catalyst | Low to Moderate | Variable | Less suitable for specific labeling due to potential for scrambling and exchange from non-target positions. |

| Reductive Deuteration of Ketones | NaBD₄, LiAlD₄ | High (Position-specific) | High | Excellent for controlled, stable labeling on the steroid nucleus (e.g., at C-3, C-7) via keto-intermediates. |

| Catalytic Deuteration of Alkenes | D₂, Pd/C | High (Specific to double bond) | Very High | Applicable if a synthetic intermediate with a C=C double bond is prepared. |

| Enzyme-Catalyzed Exchange | Specific Enzymes (e.g., reductases), D₂O | Very High (Site- and stereospecific) | Moderate to High | A highly advanced and selective method, suitable for complex molecules but may require specialized enzyme development. wisc.edu |

Purification and Characterization of Synthetic this compound for Research Applications

After synthesis, rigorous purification and characterization are mandatory to ensure the identity, purity, and isotopic enrichment of this compound for its use in research.

Purification: The crude synthetic product is typically a mixture of the desired labeled compound, unlabeled or partially labeled species, and reaction byproducts. google.com

Chromatography: High-performance liquid chromatography (HPLC) is a primary tool for purification. nih.govnih.gov Reversed-phase HPLC can effectively separate the target compound from impurities with different polarities. Ion-exchange chromatography is also highly effective for purifying bile acids. google.com

Recrystallization: This is a powerful technique for achieving high chemical purity. An effective method for nor-UDCA involves the formation of its potassium salt, which can be recrystallized from a solvent system like 2-propanol/water. The purified salt is then re-acidified to precipitate the pure free acid. google.com

Characterization: A suite of analytical techniques is used to confirm the structure and quality of the final product.

Mass Spectrometry (MS): This is the most critical analysis to confirm the successful incorporation of deuterium. High-resolution mass spectrometry provides the exact molecular weight, which will be higher than the unlabeled analog, corresponding to the number of deuterium atoms incorporated (e.g., a mass shift of approximately 5 Da for a d5-labeled compound). nih.govnih.gov It also helps determine the isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms).

Purity Analysis: HPLC with a suitable detector (e.g., UV or MS) is used to determine the chemical purity of the final compound, ensuring it is free from synthetic impurities. nih.gov

Table 2: Analytical Techniques for Characterization

| Technique | Information Provided | Purpose in Analysis of 24-Nor UDCA-d5 |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, Isotopic enrichment | Confirms the incorporation of five deuterium atoms and quantifies isotopic purity. nih.gov |

| ¹H NMR | Chemical structure, Location of protons | Verifies the core bile acid structure and indicates sites of deuteration by signal disappearance. |

| ²H NMR | Location of deuterium atoms | Directly confirms the specific positions of the deuterium labels on the molecule. d-nb.info |

| High-Performance Liquid Chromatography (HPLC) | Chemical purity, Quantification | Ensures the final product is free of starting materials, byproducts, and other impurities. nih.gov |

Advanced Analytical Methodologies Utilizing 24 nor Ursodeoxycholic Acid D5

Development of Quantitative Mass Spectrometry Assays for Bile Acids

Quantitative mass spectrometry (MS) has become the gold standard for the analysis of bile acids due to its high sensitivity, specificity, and capability for multiplexing. The development of these assays involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. A key component in ensuring the accuracy and reliability of these assays is the use of stable isotope-labeled internal standards.

These internal standards, such as 24-Nor Ursodeoxycholic Acid-d5, are chemically identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). When added to a biological sample at a known concentration at the beginning of the analytical process, the internal standard experiences the same variations in sample preparation and analysis as the endogenous analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability introduced during the workflow can be effectively normalized, leading to highly precise and accurate quantification.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the quantitative analysis of bile acids. labcorp.com This method offers high chromatographic resolution, allowing for the separation of structurally similar bile acid isomers, and the high specificity of tandem mass spectrometry for detection. sciex.com

In a typical UHPLC-MS/MS workflow, the sample extract is injected into the UHPLC system, where bile acids are separated on a specialized column. The separated compounds then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI) in negative mode. labcorp.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for each bile acid is selected and fragmented to produce a characteristic product ion. The transition from the precursor ion to the product ion is highly specific for each analyte.

For instance, in the analysis of ursodeoxycholic acid (UDCA), a precursor ion of m/z 391.3 might be selected and fragmented to produce a product ion of m/z 373.5. dovepress.com A deuterated internal standard like UDCA-d4 would have a different precursor ion (e.g., m/z 395.3) and a corresponding shifted product ion (e.g., m/z 377.1). dovepress.com This allows the instrument to distinguish between the endogenous analyte and the internal standard.

Table 1: Example of UHPLC-MS/MS Parameters for Bile Acid Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ursodeoxycholic Acid (UDCA) | 391.3 | 373.5 |

| UDCA-d4 (Internal Standard) | 395.3 | 377.1 |

| Glycoursodeoxycholic Acid (GUDCA) | 448.3 | 74.0 |

| Tauroursodeoxycholic Acid (TUDCA) | 498.3 | 80.0 |

This table is illustrative and specific ions may vary based on the instrument and method.

In the field of metabolomics, which involves the comprehensive study of small molecules in a biological system, accurate quantification is essential. This compound plays a crucial role as an internal standard in the metabolomic profiling of bile acids. labcorp.comnih.gov Its structural similarity to other nor-bile acids and its distinct mass make it an ideal tool for this purpose.

When conducting metabolomic studies, a cocktail of stable isotope-labeled internal standards, including d5-norUDCA, is often added to the samples. labcorp.com This allows for the simultaneous quantification of a wide range of bile acids. The use of an internal standard for each class of analyte, or for each individual analyte where possible, is critical for correcting for matrix effects and variations in instrument response, which are common challenges in metabolomics.

Isotopic Dilution Mass Spectrometry for Bile Acid Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantifying compounds with high accuracy and precision. nih.gov The technique relies on the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample. This labeled compound acts as an internal standard.

After the addition of the standard and allowing it to equilibrate with the endogenous analyte in the sample, the mixture is processed and analyzed by mass spectrometry. The ratio of the signal from the unlabeled (endogenous) analyte to the labeled (internal standard) analyte is measured. Since the amount of the labeled standard added is known, the concentration of the endogenous analyte can be calculated with high accuracy. nih.gov This method is considered a reference method due to its ability to minimize errors associated with sample preparation and instrumental analysis. nih.gov

Method Validation in Preclinical Biological Matrices

Before an analytical method can be used for sample analysis in preclinical studies, it must undergo a rigorous validation process to ensure its reliability. This validation is performed in the same biological matrices (e.g., plasma, serum, liver tissue) as the study samples. biorxiv.org

Method validation assesses several key parameters to demonstrate that the method is suitable for its intended purpose. These parameters include selectivity, sensitivity, accuracy, precision, recovery, and matrix effects.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of UHPLC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the specificity of the MRM transitions. To assess selectivity, blank matrix samples from multiple sources are analyzed to ensure that there are no interfering peaks at the retention time of the analyte and its internal standard.

Sensitivity refers to the lowest concentration of the analyte that can be reliably measured. This is typically defined as the Lower Limit of Quantification (LLOQ). The LLOQ is established as the lowest point on the calibration curve that can be quantified with acceptable precision and accuracy, often with a coefficient of variation (CV) of less than 20%. dovepress.com For bile acid analysis, analytical sensitivity can reach levels as low as 0.1 µmol/L per analyte. labcorp.com

Extraction Recovery is a measure of the efficiency of the sample preparation process in extracting the analyte from the biological matrix. It is calculated by comparing the analytical response of an analyte that has been added to the matrix and subjected to the entire extraction procedure with the response of the analyte added to the matrix extract after the extraction process.

Matrix Effects are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix. These effects can significantly impact the accuracy of quantification. Matrix effects are evaluated by comparing the response of an analyte in a post-extraction matrix sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is critical for compensating for matrix effects, as the standard is affected in the same way as the endogenous analyte. dovepress.com

Table 2: Representative Method Validation Data for a Bile Acid Assay

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | > 0.99 | 0.998 |

| LLOQ Precision (%CV) | < 20% | 15.2% |

| LLOQ Accuracy (%Bias) | ± 20% | -5.8% |

| Inter-Assay Precision (%CV) | < 15% | 3.7 - 8.4% |

| Inter-Assay Accuracy (%Bias) | ± 15% | -8.5% to 7.2% |

| Extraction Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal and compensated by IS | Normalized Matrix Factor close to 1 |

This table presents typical data based on validation guidelines and published literature. labcorp.comdovepress.com

Reproducibility and Accuracy Considerations

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. This compound, as a deuterated analog of 24-Nor Ursodeoxycholic Acid, is specifically designed for this purpose. Its utility lies in its ability to mimic the behavior of the endogenous, non-labeled analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This mimicry allows for the correction of potential variabilities that can occur at each step of the analytical process, thereby ensuring high levels of reproducibility and accuracy in the quantification of the target compound.

Reproducibility

Reproducibility in bioanalytical methods is typically evaluated by assessing the precision of the assay under different conditions. This includes intra-assay precision (within-day variability) and inter-assay precision (between-day variability). These are expressed as the coefficient of variation (%CV), with lower values indicating higher reproducibility.

In a study developing and validating an LC-MS/MS method for the simultaneous quantification of ursodeoxycholic acid (UDCA) and its major metabolites, glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), in human plasma, corresponding deuterated internal standards (UDCA-d4, GUDCA-d5, and TUDCA-d5) were utilized. The intra- and inter-day precision for the analytes was found to be within 7.00% in terms of relative standard deviation (RSD%), demonstrating the high reproducibility of the method, which is significantly enhanced by the use of these internal standards. nih.gov

Another validation of an HPLC-tandem mass spectrometry method for ursodiol and its major metabolites also employed deuterated substances as internal standards. researchgate.net The method demonstrated adequate precision, with a coefficient of variation of less than 20% for the lower limit of quantification of each compound, a critical parameter for sensitivity and reproducibility at low concentrations. researchgate.net

The following table summarizes typical precision data from a validated bioanalytical method using deuterated internal standards for bile acids, illustrating the level of reproducibility achievable.

| Analyte | Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |

| UDCA | Low QC | 5.8 | 6.5 |

| Mid QC | 4.2 | 5.1 | |

| High QC | 3.9 | 4.3 | |

| GUDCA | Low QC | 6.2 | 7.0 |

| Mid QC | 4.8 | 5.5 | |

| High QC | 4.1 | 4.9 | |

| TUDCA | Low QC | 7.0 | 8.2 |

| Mid QC | 5.5 | 6.3 | |

| High QC | 4.7 | 5.8 |

This table is a representative example based on typical validation data for bile acid analysis using deuterated internal standards.

Accuracy

Accuracy in a bioanalytical method refers to the closeness of the measured value to the true value. It is typically assessed by determining the recovery of the analyte in spiked samples at different concentration levels. The use of a deuterated internal standard like this compound is crucial for achieving high accuracy, as it compensates for losses during sample processing and for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.

In the aforementioned study of UDCA and its metabolites, the accuracy of the method was reported to be within 11.75% in terms of relative error. nih.gov This indicates that the measured concentrations were very close to the nominal concentrations, underscoring the effectiveness of the deuterated internal standards in correcting for analytical variability.

Similarly, a validation of a bioanalytical method for the quantification of serum bile acids using a cocktail of eleven isotope-labeled internal standards demonstrated excellent accuracy. labcorp.com The recovery of the analytes is expected to be consistent and within acceptable limits (typically 85-115%) across the calibration range.

The following table presents representative accuracy data from a validated bioanalytical method for bile acids utilizing deuterated internal standards.

| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |

| UDCA | 50 | 48.5 | 97.0 |

| 500 | 510.2 | 102.0 | |

| 2000 | 1950.8 | 97.5 | |

| GUDCA | 50 | 51.5 | 103.0 |

| 500 | 490.5 | 98.1 | |

| 2000 | 2040.0 | 102.0 | |

| TUDCA | 10 | 9.6 | 96.0 |

| 100 | 104.2 | 104.2 | |

| 400 | 392.4 | 98.1 |

This table is a representative example based on typical validation data for bile acid analysis using deuterated internal standards.

Investigative Research on the Preclinical Metabolic Pathways of Nor Ursodeoxycholic Acid Using Deuterated Analogs

Elucidation of Phase I Metabolic Transformations (e.g., Hydroxylation)

In preclinical animal models, 24-Norursodeoxycholic acid undergoes Phase I metabolic transformations, primarily through hydroxylation. This process introduces a hydroxyl group into the bile acid structure, increasing its hydrophilicity. The primary hydroxylation observed is 6β-hydroxylation, leading to the formation of β-muricholic acid or nor-β-muricholic acid. nih.gov Studies in Mdr2 (-/-) mice, a model for sclerosing cholangitis, have demonstrated that nor-UDCA undergoes extensive Phase I metabolism. bohrium.com This metabolic step is critical as it contributes to the increased hydrophilicity of the biliary bile acid pool, a key mechanism of nor-UDCA's therapeutic action. bohrium.com

While specific quantitative data from preclinical studies utilizing 24-Norursodeoxycholic acid-d5 as a tracer to detail the precise rates of hydroxylation are not extensively published in publicly available literature, the use of such labeled compounds is instrumental in mass spectrometry-based analyses to differentiate the administered compound and its metabolites from endogenous bile acids. This allows for a more accurate assessment of the extent and rate of these metabolic conversions.

Table 1: Key Phase I Metabolite of 24-Norursodeoxycholic Acid

| Parent Compound | Primary Phase I Transformation | Key Metabolite |

|---|

Analysis of Phase II Conjugation Pathways (e.g., Sulfation, Glucuronidation)

Phase II metabolism of 24-Norursodeoxycholic acid involves conjugation with endogenous molecules to further enhance its water solubility and facilitate its elimination. The primary Phase II pathways identified in preclinical models are sulfation and glucuronidation. bohrium.com Unlike its parent compound UDCA, nor-UDCA is resistant to amidation with taurine (B1682933) or glycine. researchgate.net This resistance is a key factor in its unique cholehepatic shunting mechanism.

Table 2: Primary Phase II Conjugation Products of 24-Norursodeoxycholic Acid

| Parent Compound | Conjugation Pathway | Primary Metabolites |

|---|---|---|

| 24-Norursodeoxycholic acid | Sulfation | nor-UDCA-sulfate |

Enterohepatic Circulation Dynamics in Animal Models

The enterohepatic circulation of 24-Norursodeoxycholic acid is markedly different from that of endogenous bile acids. Due to its resistance to amidation, nor-UDCA undergoes a process known as cholehepatic shunting. nih.gov In this pathway, unconjugated nor-UDCA is secreted into the bile, but can then be reabsorbed by cholangiocytes (the cells lining the bile ducts), pass into the periductular capillary plexus, and return to the hepatocytes for resecretion into the bile. researchgate.net This repeated cycling within the liver and biliary system leads to a hepatic enrichment of the compound and a potent stimulation of bicarbonate-rich bile flow, often referred to as hypercholeresis. nih.gov

Studies in mice have demonstrated that this cholehepatic shunting is a key mechanism for the therapeutic effects of nor-UDCA, as it effectively "flushes" the bile ducts. bohrium.com This process is independent of the major bile acid transporters like ASBT, which is responsible for the intestinal reabsorption of conjugated bile acids in the traditional enterohepatic circulation. nih.gov The use of deuterated nor-UDCA allows for the tracing of the molecule through this unique circulatory pathway, confirming its distinct behavior compared to endogenous bile acids.

Influence on Bile Acid Pool Composition and Secretion Mechanisms

Administration of 24-Norursodeoxycholic acid significantly alters the composition of the bile acid pool in preclinical models. The primary effect is a marked increase in the hydrophilicity of the bile. bohrium.com This is achieved through the introduction of nor-UDCA itself, which is more hydrophilic than many endogenous bile acids, and through the formation of its even more hydrophilic hydroxylated, sulfated, and glucuronidated metabolites. bohrium.com

In Mdr2 (-/-) mice, feeding with nor-UDCA led to a significant shift in the biliary bile acid profile. A notable finding was that approximately half of the bile acids were present in an unconjugated form after nor-UDCA treatment, a stark contrast to untreated mice where bile acids were efficiently conjugated with taurine. nih.gov Furthermore, nor-UDCA administration leads to a profound increase in biliary bicarbonate secretion, a phenomenon directly linked to its cholehepatic shunting. nih.gov This bicarbonate-rich hypercholeresis is thought to form a protective "umbrella" that shields cholangiocytes from the damaging effects of more toxic, hydrophobic bile acids. nih.gov

Table 3: Effect of nor-UDCA on Bile Flow and Composition in Mdr2-/- Mice

| Treatment | Bile Flow (µL/g liver/min) | Bicarbonate Output (nmol/g liver/min) | Bile Acid Output (nmol/g liver/min) |

|---|---|---|---|

| Control | 2.1 ± 0.2 | 44.3 ± 6.5 | 25.5 ± 3.1 |

| nor-UDCA | 3.4 ± 0.4* | 241.2 ± 45.3* | 45.6 ± 5.8* |

*Data derived from studies in Mdr2-/- mice and corresponding wild-type animals. nih.gov Values are presented as mean ± SD. *p < 0.05 vs. Control.

Investigation of Bile Acid Transport and Elimination Routes

The transport and elimination of 24-Norursodeoxycholic acid and its metabolites are facilitated by specific transporter proteins. While nor-UDCA's uptake into hepatocytes is not fully elucidated, its efflux is better understood. Preclinical studies have shown that nor-UDCA treatment leads to a coordinated induction of efflux pumps, specifically the multidrug resistance-associated proteins Mrp3 and Mrp4, at the basolateral membrane of hepatocytes. bohrium.com This upregulation provides an alternative elimination pathway for bile acids from the liver into the systemic circulation, from where they can be excreted by the kidneys. bohrium.com This is particularly important in cholestatic conditions where the primary canalicular export of bile acids is impaired.

The induction of these transporters is a key component of nor-UDCA's detoxification mechanism, allowing the liver to handle an increased bile acid load and promoting the elimination of potentially toxic bile acids. bohrium.com The use of deuterated analogs in these studies helps in quantifying the flux through these specific transport systems, providing a clearer picture of the compound's disposition.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| 24-Norursodeoxycholic acid |

| 24-Norursodeoxycholic acid-d5 |

| Ursodeoxycholic acid |

| β-muricholic acid |

| nor-β-muricholic acid |

| nor-UDCA-sulfate |

| nor-UDCA-glucuronide |

| Taurine |

Molecular and Cellular Mechanisms of Action of Nor Ursodeoxycholic Acid in Preclinical Contexts

Modulation of Bile Acid Receptor Signaling Pathways

A defining characteristic of nor-UDCA is its unique interaction profile with the primary bile acid-sensing nuclear and cell surface receptors. Unlike many natural and synthetic bile acids that function as ligands for these receptors, nor-UDCA appears to operate largely independently of these pathways.

Farnesoid X Receptor (FXR) Interactions

Preclinical studies have investigated the role of FXR, a key nuclear receptor that governs bile acid, lipid, and glucose homeostasis, in the action of nor-UDCA. Research in rodent models of non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH) demonstrated that nor-UDCA exerted no direct effect on FXR. This finding indicates that the beneficial effects of nor-UDCA are not mediated by direct agonism of this critical bile acid receptor, a mechanism that contrasts sharply with other therapeutic bile acids like obeticholic acid.

G Protein-Coupled Bile Acid-Activated Receptor (TGR5) Interactions

Similar to its interaction with FXR, nor-UDCA has been shown to be inactive at the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. TGR5 is a cell surface receptor involved in energy metabolism and inflammatory responses. Studies comparing the pharmacological effects of UDCA and nor-UDCA in a Western diet-fed mouse model found that while UDCA acted as a weak TGR5 agonist, nor-UDCA had no effect on the receptor. This further underscores that the therapeutic mechanisms of nor-UDCA are distinct from the canonical bile acid signaling pathways.

Effects on Hepatocellular Physiology in In Vitro and In Vivo Models

Nor-UDCA imparts significant protective effects directly on hepatocytes and cholangiocytes (the cells lining the bile ducts), shielding them from the toxicity of accumulating bile acids and mitigating the progression of liver injury.

Cytoprotective Mechanisms against Bile Acid-Induced Stress

Nor-UDCA employs several mechanisms to protect liver cells from bile acid-induced damage. A primary mechanism is the induction of a bicarbonate-rich hypercholeresis, which is a flushing of the bile ducts with a high volume of watery, alkaline bile. nih.gov This process helps to dilute and remove toxic bile acids from the biliary tree. researchgate.net

Pathways Modulating Inflammation and Fibrosis

Nor-UDCA has demonstrated potent anti-inflammatory and anti-fibrotic properties in various preclinical models of liver disease. nih.gov In the Mdr2 knockout mouse, a model for sclerosing cholangitis, nor-UDCA treatment significantly reduced the infiltration of inflammatory neutrophils and lowered hepatic hydroxyproline content, a key marker of fibrosis. researchgate.net

In a rat model of thioacetamide-induced liver fibrosis, nor-UDCA was more effective than its parent compound, UDCA, at reducing the accumulation of connective tissue. nih.gov This anti-fibrotic effect is partly attributed to its ability to counteract the "ductular reaction," a process involving the proliferation of bile ductules that is a known driver of fibrosis in many chronic liver diseases. nih.gov Studies also indicate that nor-UDCA can directly affect fibrogenesis pathways, as evidenced by its impact on markers like tissue inhibitor of metalloproteinases 1 (TIMP-1) and type IV collagen. nih.gov A decrease in the pro-inflammatory cytokine TNFα has also been noted, suggesting a direct anti-inflammatory action. nih.gov

| Preclinical Model | Key Findings | Observed Mechanisms |

|---|---|---|

| Mdr2 (-/-) Mouse (Sclerosing Cholangitis) | Reduced liver hydroxyproline content; Decreased infiltrating neutrophils. researchgate.net | Induction of detoxification pathways; Stimulation of bile flow. researchgate.net |

| Thioacetamide (TAA)-Induced Rat (Liver Fibrosis) | Significantly reduced connective tissue deposition; Superior to UDCA in fibrosis regression. nih.gov | Modulation of ductular reaction; Direct effects on fibrogenesis pathways; Decreased serum TNFα. nih.gov |

| NEMO-Δhepa Mouse (Steatohepatitis) | Improved periductal fibrosis; Reduced expression of procollagens I and III. nih.gov | Inhibition of lipid synthesis regulators (FasN, SREBP, PPARγ). nih.gov |

Immunomodulatory Properties in Preclinical Models

Beyond its effects on liver cells and bile composition, a significant component of nor-UDCA's mechanism of action is its ability to directly modulate the immune system, particularly T-cell responses, which are central to the pathogenesis of immune-mediated liver diseases like primary sclerosing cholangitis (PSC). biorxiv.orgnih.gov

Research has uncovered that nor-UDCA has profound effects on both CD8+ T cells and the balance between pro-inflammatory T helper 17 (TH17) cells and regulatory T cells (Tregs). nih.govnih.gov In preclinical models, nor-UDCA was shown to reduce the number of hepatic innate and adaptive immune cells, including cytotoxic CD8+ T cells. nih.gov This effect was observed in both cholestatic and non-cholestatic models of T-cell-driven liver injury, highlighting a direct immunomodulatory capability independent of its anti-cholestatic actions. nih.gov

Mechanistically, nor-UDCA influences T-cell function by targeting the mTORC1 signaling pathway, a central regulator of cell metabolism and growth. nih.govresearchgate.net By blunting mTORC1 activity, nor-UDCA can inhibit the expansion and effector functions of CD8+ T cells. nih.govresearchgate.net Similarly, it restricts the function of pathogenic TH17 cells by attenuating a glutamine-mTORC1-glycolysis signaling axis. nih.govresearchgate.netnih.gov This not only dampens the pro-inflammatory activity of TH17 cells but also promotes their transdifferentiation into suppressive Treg and Tr1 cells, thereby helping to restore immune balance. nih.govnih.gov

| T-Cell Subset | Effect of nor-UDCA | Underlying Mechanism |

|---|---|---|

| CD8+ T Cells | Reduced numbers in the liver; Attenuated lymphoblastogenesis, expansion, and effector function. nih.gov | Inhibition of the mTORC1 signaling pathway. nih.govresearchgate.net |

| T Helper 17 (TH17) Cells | Suppressed effector function and pathogenicity; Decreased generation of pro-inflammatory 'TH1-like-TH17' cells. nih.govnih.gov | Attenuation of the glutamine-mTORC1-glycolysis signaling axis. nih.govresearchgate.netnih.gov |

| Regulatory T Cells (Tregs) | Enhanced abundance and generation; Promoted transdifferentiation of TH17 cells into Tregs and Tr1 cells. biorxiv.orgnih.gov | Indirect effect of mTORC1 inhibition in precursor cells, favoring Treg differentiation. biorxiv.orgnih.gov |

Regulation of Immune Cell Function (e.g., CD8+ T-cells, TH17 cells)

NorUDCA has demonstrated significant immunomodulatory properties, particularly in its regulation of T-cell subsets that are pivotal in various immune-mediated diseases.

CD8+ T-cells: In preclinical models of immune-mediated liver disease, norUDCA has been shown to directly modulate the function of CD8+ T-cells. karger.comresearchgate.net Research indicates that norUDCA can reshape the immunometabolism of these cells, affecting their lymphoblastogenesis, expansion, and glycolytic activity. karger.com In a mouse model of cholestatic liver disease, norUDCA treatment led to a reduction in the number of hepatic innate and adaptive immune cells, including CD8+ T-cells. karger.com Furthermore, in a non-cholestatic model of CD8+ T-cell-driven liver injury, norUDCA was found to ameliorate hepatic damage and systemic inflammation. karger.com These findings suggest a direct modulatory potency of norUDCA on CD8+ T-cells, attenuating their excessive immunopathology in the liver. researchgate.net

TH17 cells: NorUDCA has also been shown to exert significant control over T helper 17 (TH17) cells, which are key drivers of inflammation in various autoimmune conditions. Studies have demonstrated that norUDCA can suppress the effector function of TH17 cells. nih.gov In a mouse model of intestinal inflammation, norUDCA treatment was associated with a reduction in TH17 cells and an enrichment of regulatory T cells (Tregs) within the intestine. nih.gov Mechanistically, norUDCA has been found to mitigate the pathogenicity of intraepithelial TH17 cells and promote their transdifferentiation into Tregs and other regulatory T cell types. nih.govbham.ac.uk This shift in the balance from pro-inflammatory TH17 cells to anti-inflammatory Tregs is a crucial aspect of norUDCA's therapeutic potential in T-cell-mediated diseases. nih.gov

| Immune Cell Type | Observed Effects of NorUDCA | Key Research Findings |

|---|---|---|

| CD8+ T-cells | Modulation of immunometabolism, reduction in hepatic numbers, attenuation of immunopathology. | NorUDCA affects lymphoblastogenesis, expansion, and glycolysis in CD8+ T-cells. karger.com It ameliorates hepatic injury in CD8+ T-cell-driven immunopathology models. karger.com |

| TH17 cells | Suppression of effector function, reduced pathogenicity, and promotion of transdifferentiation to Tregs. | NorUDCA curtails TH17-mediated intestinal inflammation by shifting the balance towards regulatory T cells. nih.govbham.ac.uk |

Impact on Intracellular Signaling Pathways (e.g., mTORC1)

A central mechanism underlying the immunomodulatory effects of norUDCA is its impact on the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including autoimmune disorders.

Preclinical studies have consistently identified mTORC1 as a key target of norUDCA in T-cells. karger.comnih.gov Mass spectrometry analysis has revealed that norUDCA regulates CD8+ T-cells by targeting this specific pathway. karger.com The immunomodulatory efficacy of norUDCA in CD8+ T-cells, including its effects on lymphoblastogenesis and glycolysis, is mechanistically linked to the inhibition of mTORC1 signaling. karger.com This impact on mTORC1 signaling has been observed in both murine models and in circulating CD8+ T-cells from patients with primary sclerosing cholangitis (PSC). karger.com

Similarly, the effects of norUDCA on TH17 cells are also mediated through the mTORC1 pathway. Research has shown that norUDCA restrains the effector function of pathogenic TH17 cells and promotes the formation of functional Tregs by attenuating a glutamine-mTORC1-glycolysis signaling axis. nih.govbham.ac.uk This highlights the crucial role of mTORC1 inhibition in the therapeutic action of norUDCA in T-cell-driven inflammation.

| Cell Type | Effect on mTORC1 Signaling | Downstream Consequences |

|---|---|---|

| CD8+ T-cells | Inhibition/Attenuation | Reduced lymphoblastogenesis, expansion, and glycolysis. karger.com |

| TH17 cells | Inhibition/Attenuation | Restrained effector function and promotion of transdifferentiation to regulatory T cells. nih.govbham.ac.uk |

Interplay with Gut Microbiota and Metabolite Production

In a preclinical model of colitis, treatment with norUDCA was found to modulate the composition of the gut microbiome. Specifically, 16S ribosomal RNA gene sequencing of fecal samples showed that norUDCA treatment significantly restored bacterial diversity in the gut of colitis mice. This suggests that norUDCA can influence the gut microbial ecosystem, potentially contributing to its anti-inflammatory effects in the intestine.

Furthermore, the parent compound of norUDCA, ursodeoxycholic acid (UDCA), is known to be a regulator of the gut microbial community structure. UDCA therapy has been shown to increase the abundance of the Lachnospiraceae family, a group of bacteria known to be involved in the production of short-chain fatty acids (SCFAs). SCFAs are important microbial metabolites with various beneficial effects on host health, including immune regulation and maintenance of gut barrier integrity.

While direct evidence for norUDCA's impact on SCFA production is still emerging, one study noted that norUDCA treatment in a mouse model of sclerosing cholangitis led to the restoration of abnormal hepatic fatty acid metabolism, which included a reduction of short-chain fatty acids in the liver. karger.com The intricate relationship between bile acids, the gut microbiota, and the production of metabolites like SCFAs suggests that the therapeutic effects of norUDCA may, in part, be mediated through its influence on the gut microbiome and its metabolic output.

| Aspect | Preclinical Findings for NorUDCA/UDCA | Potential Implications |

|---|---|---|

| Microbiota Composition | NorUDCA restores bacterial diversity in a colitis model. UDCA increases the abundance of beneficial bacteria like Lachnospiraceae. | Modulation of the gut microbiome may contribute to the anti-inflammatory effects of norUDCA. |

| Metabolite Production | UDCA can increase the abundance of SCFA-producing bacteria. NorUDCA was observed to reduce hepatic short-chain fatty acids in a disease model. karger.com | Alterations in microbial metabolite production could be a downstream effect of norUDCA's interaction with the gut microbiota, influencing host metabolism and immune function. |

Applications of 24 nor Ursodeoxycholic Acid D5 in Mechanistic Biological Studies

Tracing Bile Acid Flux and Turnover Rates in Experimental Systems

Stable isotope tracers are invaluable for elucidating the dynamics of metabolic pathways in vivo. The administration of 24-Nor Ursodeoxycholic Acid-d5 allows researchers to meticulously track the movement, or flux, of this exogenous bile acid through various biological compartments, such as the plasma, liver, bile, and intestine. Because the deuterium (B1214612) label imparts a distinct mass signature, the administered norUDCA-d5 can be clearly differentiated from other bile acids in the system.

Investigating Endogenous Bile Acid Synthesis and Biotransformation

This compound is an essential tool for studying the biotransformation of its parent compound. While norUDCA is a synthetic bile acid not naturally produced in humans, understanding its metabolic fate is key to characterizing its pharmacological activity. Studies have shown that unlike its parent compound ursodeoxycholic acid (UDCA), which is primarily conjugated with taurine (B1682933) or glycine, norUDCA is relatively resistant to this amidation. nih.govnih.gov Instead, its main biotransformation pathway in humans is glucuronidation. nih.gov

By administering norUDCA-d5 and analyzing subsequent samples from bile, urine, and plasma, scientists can definitively identify and quantify its metabolites. nih.gov The deuterium label serves as a flag, confirming that the detected metabolites originated from the administered compound. This methodology allows for an unambiguous mapping of its metabolic pathways, including phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolism. nih.gov These studies are critical for understanding how the body processes norUDCA and how its unique metabolic profile contributes to its therapeutic efficacy in cholestatic liver diseases. nih.govresearchgate.net

Development of Quantitative Assays for Bile Acid Metabolites

One of the most widespread applications of this compound is its use as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nssresearchjournal.comnih.gov The accurate measurement of endogenous or administered compounds in biological matrices like plasma or serum is challenging due to sample loss during extraction and matrix effects that can suppress or enhance the analyte signal during analysis. nih.gov

An ideal internal standard co-elutes with the analyte of interest and experiences identical losses and matrix effects. nssresearchjournal.com Because norUDCA-d5 is chemically identical to norUDCA, it fulfills these criteria perfectly. However, its increased mass allows it to be separately detected by the mass spectrometer. nih.gov By adding a known amount of norUDCA-d5 to each sample at the beginning of the workflow, the ratio of the analyte (norUDCA) to the internal standard (norUDCA-d5) can be used to calculate the precise concentration of norUDCA, correcting for any analytical variability. This approach is the gold standard for robust and reproducible quantification of bile acids and other metabolites in clinical and preclinical research. nih.govcaymanchem.com

Table 1: Use of Deuterated Standards in LC-MS/MS Assays

| Parameter | Role of this compound (Internal Standard) | Benefit for Quantitative Analysis |

|---|---|---|

| Sample Extraction | Experiences identical losses as the target analyte (norUDCA). | Corrects for variability in sample preparation and recovery. |

| Chromatography | Co-elutes with the target analyte due to identical chemical properties. | Ensures both compounds are subjected to the same conditions. |

| Ionization | Experiences identical matrix effects (suppression/enhancement). | Normalizes signal intensity, mitigating matrix-induced errors. |

| Detection (MS) | Detected at a different mass-to-charge ratio (m/z) than the analyte. | Allows for simultaneous but distinct measurement of both compounds. |

Utilization in Preclinical Pharmacokinetic and Biodistribution Studies

Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to drug development. Using norUDCA-d5 as the administered agent allows for highly specific and sensitive quantification in PK studies. Following administration, its concentration over time in plasma and various tissues can be accurately measured by LC-MS/MS, enabling the calculation of key PK parameters.

Table 2: Illustrative Pharmacokinetic Parameters for norUDCA (Non-Deuterated) from a Phase I Study

| Dose | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | t1/2 (Half-life) |

|---|---|---|---|---|

| 500 mg | Dose-proportional | 4 h | Dose-proportional | 15 h |

| 1000 mg | Dose-proportional | 3 h | Dose-proportional | 14 h |

| 1500 mg | Dose-proportional | 3 h | Dose-proportional | 16 h |

Data derived from a single-dose phase study in healthy adults. nih.gov The use of norUDCA-d5 in similar preclinical studies would enable precise quantification to establish these parameters.

Role in Advancing Understanding of Bile Acid Signaling Networks

Bile acids are no longer considered mere digestive surfactants; they are now recognized as crucial signaling molecules that regulate a vast network of metabolic pathways via receptors like the farnesoid X receptor (FXR) and TGR5. nih.govsci-hub.red The parent compound, norUDCA, appears to exert some of its therapeutic effects by modulating cellular signaling. For example, it has been shown to impact the mTORC1 signaling pathway in T cells, which contributes to its immunomodulatory properties. nih.govnih.govbiorxiv.org

While norUDCA itself does not have a high affinity for receptors like FXR or TGR5, sci-hub.red its deuterated form, norUDCA-d5, can be used as a precise tool to investigate these indirect signaling effects. By treating cell systems or animal models with norUDCA-d5, researchers can track its uptake and correlate it with downstream events, such as changes in gene expression or protein activation, using techniques like transcriptomics and proteomics. The stable isotope label ensures that the observed effects can be directly attributed to the administered compound, helping to deconvolve complex signaling cascades and reveal the precise molecular mechanisms behind norUDCA's beneficial effects on inflammation, fibrosis, and metabolism. upmcphysicianresources.comnih.gov

Future Research Directions and Translational Perspectives for Nor Ursodeoxycholic Acid and Its Deuterated Analogs

Exploration of Novel Metabolic Pathways for Nor-Bile Acids

The structural modification of nor-UDCA, specifically the shortening of its side chain, renders it resistant to the typical amidation (conjugation with taurine (B1682933) or glycine) that bile acids undergo. researchgate.netsci-hub.se This resistance is a key factor in its therapeutic mechanism, promoting a process known as cholehepatic shunting. This shunting action increases bicarbonate-rich bile flow, which helps to flush injured bile ducts. nih.govresearchgate.net

While resistance to amidation is a key feature, the metabolism of nor-UDCA is complex. Preclinical studies in mouse models of sclerosing cholangitis have shown that nor-UDCA undergoes extensive phase I (hydroxylation) and phase II (sulfation and glucuronidation) metabolism. nih.govresearchgate.netazregents.edu These metabolic transformations increase the hydrophilicity of the bile acid pool, which is a key component of its therapeutic effect. nih.gov

Future research will need to further elucidate these and other potential metabolic pathways in humans. A critical area of investigation will be the identification of specific cytochrome P450 (CYP) enzymes responsible for its hydroxylation. For example, CYP3A4 is a major enzyme in the detoxification of other bile acids and has been shown to be inducible in cholestatic conditions. nih.govresearchgate.net Understanding the role of CYP3A4 and other CYPs in nor-UDCA metabolism will be crucial for predicting potential drug-drug interactions.

Furthermore, the exploration of alternative elimination routes for nor-UDCA and its metabolites is warranted. Studies have already indicated that nor-UDCA can induce detoxification and elimination pathways for bile acids. sci-hub.senih.gov A comprehensive understanding of its metabolic fate will be essential for optimizing its therapeutic use and ensuring its long-term safety.

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

To fully understand the multifaceted effects of nor-UDCA, an integration of multi-omics approaches is essential. elsevierpure.com Transcriptomics and proteomics can provide a global, unbiased view of the molecular changes induced by nor-UDCA in different liver cell populations. nih.govelifesciences.org These approaches can help to identify novel therapeutic targets and biomarkers of treatment response.

For instance, studies have already shown that nor-UDCA can modulate the expression of genes involved in bile acid transport and detoxification. nih.gov A coordinated induction of efflux pumps like Mrp3 and Mrp4, and detoxifying enzymes such as Cyp2b10, Cyp3a11, and Sult2a1 has been observed in preclinical models. azregents.edu Proteomic analyses can complement these findings by quantifying changes in the protein levels of these transporters and enzymes, providing a more complete picture of the cellular response.

Future multi-omics studies could focus on:

Cell-specific responses: Investigating the distinct transcriptomic and proteomic signatures in hepatocytes, cholangiocytes, and hepatic stellate cells following nor-UDCA treatment.

Disease-specific effects: Comparing the molecular changes induced by nor-UDCA in different cholestatic and metabolic liver diseases to understand its diverse therapeutic actions.

Gut-liver axis: Exploring the impact of nor-UDCA on the gut microbiome and its subsequent effects on hepatic metabolism and inflammation, an area where multi-omics has proven insightful for other bile acids. nih.gov

By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive network models of nor-UDCA's mechanism of action. This systems-level understanding will be invaluable for personalizing therapy and identifying new therapeutic applications.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Research

The development of more sophisticated preclinical models is crucial for dissecting the complex mechanisms of nor-UDCA action and accelerating its translation to the clinic. While current animal models, such as the Mdr2 (Abcb4) knockout mouse, have been instrumental in demonstrating the efficacy of nor-UDCA in sclerosing cholangitis, they may not fully recapitulate the complexity of human liver diseases. nih.govazregents.edu

| Model Type | Description | Application in Nor-UDCA Research | Potential Advantages |

|---|---|---|---|

| Organ-on-a-chip | Microfluidic devices with cultured living cells that mimic the structure and function of organs. | Modeling the cholehepatic shunting of nor-UDCA and its effects on cholangiocyte function. | Allows for real-time monitoring of cellular responses and interactions in a more physiologically relevant microenvironment. |

| 3D Spheroids/Organoids | Three-dimensional cell cultures that better replicate the in vivo architecture and function of tissues. researchgate.net | Studying the anti-fibrotic and anti-proliferative effects of nor-UDCA on hepatic stellate cells and cholangiocytes. | Provides a more accurate representation of cell-cell and cell-matrix interactions compared to traditional 2D cell cultures. |

| Humanized Mouse Models | Mice engrafted with human liver cells or immune cells. | Evaluating the immunomodulatory effects of nor-UDCA on human immune cells in the context of a living organism. | Offers a platform to study human-specific drug responses and immune-mediated liver diseases. |

The use of advanced in vitro models, such as organ-on-a-chip and 3D organoids, can provide a more controlled environment to study specific cellular processes. researchgate.netscispace.com For example, a "liver-on-a-chip" model could be used to investigate the direct effects of nor-UDCA on hepatocyte and cholangiocyte function, including bile acid transport and secretion. Furthermore, the integration of computational modeling with data from these advanced models can help to predict drug efficacy and potential toxicity with greater accuracy.

Potential for Novel Bile Acid Analog Design Based on Nor-Ursodeoxycholic Acid Scaffold

The unique therapeutic properties of nor-UDCA make its core structure an attractive scaffold for the design of novel bile acid analogs with enhanced efficacy or targeted delivery. researchgate.net The shortened side chain and its resistance to amidation are key features that could be further optimized.

Future drug design efforts could focus on:

Modifying the steroid nucleus: Introducing substitutions at various positions on the steroid ring to enhance interactions with specific cellular targets or to modulate the compound's physicochemical properties. The presence and position of hydroxyl groups are known to be critical for the activity of bile acid analogs. mdpi.com

Varying the side chain length: Exploring the therapeutic effects of other side-chain shortened (or extended) bile acid analogs to fine-tune the balance between cholehepatic shunting and other pharmacological activities.

Prodrug strategies: Attaching promoieties to the nor-UDCA scaffold to improve its pharmacokinetic profile or to achieve targeted delivery to specific tissues or cell types. mdpi.com

By systematically exploring the structure-activity relationships of nor-UDCA and its derivatives, medicinal chemists can develop a new generation of bile acid-based therapies for a wide range of liver and metabolic diseases.

Contribution of Deuterated Analogs to Definitive Mechanistic Elucidations in Bile Acid Biology

Deuterated analogs, such as 24-Norursodeoxycholic Acid-d5, are powerful tools for elucidating the metabolic fate and mechanisms of action of drugs and endogenous compounds. nih.govresearchgate.net In the context of bile acid biology, stable isotope-labeled compounds are invaluable for in vivo metabolic studies. nih.gov

The use of 24-Norursodeoxycholic Acid-d5 can provide definitive insights into:

Metabolic pathways: By tracing the fate of the deuterated molecule in vivo, researchers can unambiguously identify its metabolites and quantify the flux through different metabolic pathways. This approach can confirm the significance of hydroxylation, sulfation, and glucuronidation in its detoxification and elimination.

Pharmacokinetics: Deuterated standards are essential for accurate quantification of the parent drug and its metabolites in biological matrices using mass spectrometry. This allows for precise determination of key pharmacokinetic parameters.

Target engagement: In some cases, deuterated compounds can be used to study the interaction of a drug with its molecular target, providing insights into its mechanism of action at a molecular level.

By employing 24-Norursodeoxycholic Acid-d5 in well-designed preclinical and clinical studies, researchers can gain a more complete and quantitative understanding of the disposition and activity of nor-UDCA. This knowledge will be critical for optimizing its therapeutic use and for the development of future bile acid-based therapies.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity and isotopic purity of 24-Norursodeoxycholic Acid-d5?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and deuterium incorporation at specific positions. High-resolution mass spectrometry (HRMS) validates molecular weight (378.55 g/mol) and isotopic purity. Reverse-phase HPLC with UV/Vis or charged aerosol detection ensures batch homogeneity and absence of non-deuterated contaminants .

Q. What are the optimal storage conditions for 24-Norursodeoxycholic Acid-d5 to ensure stability in laboratory settings?

- Protocol : Store lyophilized powder at -20°C in airtight, light-protected containers. For in vitro use, prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or ethanol, aliquot to avoid freeze-thaw cycles, and store at -80°C for long-term stability .

Q. Which solvent systems are compatible with 24-Norursodeoxycholic Acid-d5 for cellular assays?

- Guidelines : Use DMSO for solubility in cell culture (≤0.1% v/v final concentration to avoid cytotoxicity). For aqueous buffers, dissolve in ethanol (≤1% v/v) and dilute in phosphate-buffered saline (PBS) or culture media. Pre-warm solutions to 37°C to prevent precipitation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for 24-Norursodeoxycholic Acid-d5 across different in vivo models?

- Experimental Design :

Species-Specific Metabolism : Compare bile acid transporter expression (e.g., ASBT, NTCP) in rodent vs. humanized models using qPCR or Western blot .

Deuterium Kinetic Isotope Effects : Assess metabolic half-life differences via LC-MS/MS in plasma and liver homogenates. Adjust dosing regimens based on deuterium’s impact on CYP450-mediated oxidation .

Bile Cannulation Studies : Quantify biliary excretion rates to correlate with enterohepatic recirculation efficiency .

Q. What strategies elucidate the mechanism of 24-Norursodeoxycholic Acid-d5 in modulating bile acid receptors (e.g., FXR, TGR5)?

- Approach :

- Receptor Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for FXR and TGR5. Compare with non-deuterated analogs to evaluate isotopic effects .

- Transcriptomic Profiling : Perform RNA-seq on hepatocytes treated with 24-Norursodeoxycholic Acid-d5 to identify differentially expressed genes in bile acid synthesis (CYP7A1) and inflammation (NF-κB) pathways .

- Knockout Models : Validate receptor specificity using FXR⁻/⁻ or TGR5⁻/⁻ mice to isolate target effects .

Q. How to design a study comparing the hepatoprotective efficacy of 24-Norursodeoxycholic Acid-d5 to its non-deuterated form?

- Protocol :

Model Selection : Use a carbon tetrachloride (CCl₄)-induced liver fibrosis model in rodents. Administer equimolar doses of both compounds for 4–6 weeks.

Endpoints : Measure serum ALT/AST, hepatic hydroxyproline (fibrosis), and bile acid pool size via LC-MS. Include deuterium tracing to assess metabolic stability .

Mechanistic Analysis : Evaluate mitochondrial function (respiratory control ratio) and ER stress markers (GRP78, CHOP) in liver tissue .

Data Interpretation & Challenges

Q. How to address contradictory data on the anti-apoptotic effects of 24-Norursodeoxycholic Acid-d5 in primary hepatocytes vs. immortalized cell lines?

- Troubleshooting :

- Cell Model Variability : Primary hepatocytes retain native bile acid transporters but lose functionality in culture. Use collagen-sandwich cultures to maintain polarity and transporter activity .

- Deuterium Effects : Assess apoptosis via caspase-3/7 activity assays and compare deuterated vs. non-deuterated compound efficacy. Adjust concentrations based on cellular uptake kinetics .

Q. What factors influence the variability in 24-Norursodeoxycholic Acid-d5’s efficacy in modulating gut-liver axis signaling?

- Key Considerations :

- Gut Microbiota Composition : Perform 16S rRNA sequencing to correlate microbial bile acid metabolism (e.g., deconjugation by Bifidobacterium) with host response .

- Dietary Interactions : Control for high-fat diet-induced dysbiosis in animal studies, as lipid intake alters bile acid pool composition and receptor activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.